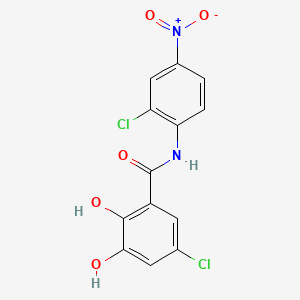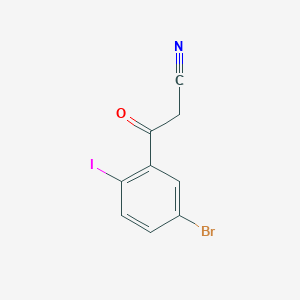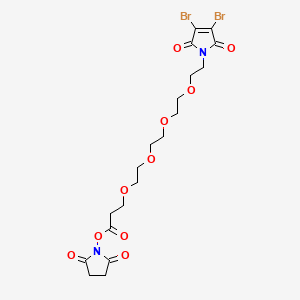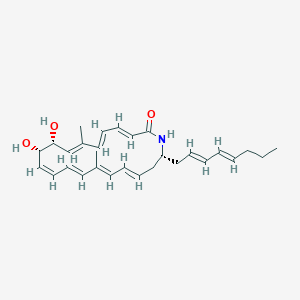![molecular formula C56H61NO23 B13706695 Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)
Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP is a complex glycoside compound. It is a derivative of N-Glycolylneuraminic Acid (Neu5Gc) and is often used in glycobiology research. This compound is structurally characterized by the presence of multiple acetyl and benzoyl groups, which contribute to its unique properties and applications .
Preparation Methods
The synthesis of Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP involves several steps. The process typically starts with the protection of hydroxyl groups followed by the introduction of acetyl and benzoyl groups. The key steps include:
Protection of Hydroxyl Groups: This is achieved using benzoyl and benzyl groups to prevent unwanted reactions.
Introduction of Acetyl Groups: Acetyl groups are introduced using acetic anhydride in the presence of a catalyst.
Formation of Glycosidic Linkage: The glycosidic bond between Neu5Gc and Gal is formed using a glycosylation reaction, often catalyzed by a Lewis acid
Chemical Reactions Analysis
Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of acetyl groups.
Substitution: Substitution reactions can occur at the acetyl or benzoyl groups, often using nucleophiles like amines or alcohols.
Scientific Research Applications
Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP has several applications in scientific research:
Glycobiology: It is used to study the interactions between glycans and proteins, particularly in the context of cell signaling and immune response.
Medicine: Research involving this compound helps in understanding the role of Neu5Gc in human diseases, including cancer and inflammatory conditions.
Chemistry: It serves as a model compound for studying complex glycosylation reactions and developing new synthetic methodologies
Mechanism of Action
The mechanism of action of Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP involves its interaction with specific proteins and receptors on cell surfaces. The compound mimics natural glycans, allowing researchers to study how these molecules influence cellular processes. The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins .
Comparison with Similar Compounds
Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP is unique due to its specific acetyl and benzoyl modifications. Similar compounds include:
Neu5Ac: N-Acetylneuraminic Acid, which lacks the glycolyl group present in Neu5Gc.
Neu5Gc: N-Glycolylneuraminic Acid, which does not have the additional acetyl and benzoyl modifications.
Neu5Ac2en: N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid, a derivative used in similar research contexts
This compound stands out due to its enhanced stability and specific binding properties, making it a valuable tool in glycobiology research.
Properties
Molecular Formula |
C56H61NO23 |
|---|---|
Molecular Weight |
1116.1 g/mol |
IUPAC Name |
methyl (2R,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-[[(2S,3S,4S,6S)-3,5-dibenzoyloxy-6-(4-methoxyphenoxy)-4-phenylmethoxyoxan-2-yl]methoxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C56H61NO23/c1-32(58)69-29-43(74-35(4)61)47(75-36(5)62)49-46(57-45(63)31-70-33(2)59)42(73-34(3)60)27-56(80-49,55(66)68-7)72-30-44-48(78-52(64)38-19-13-9-14-20-38)50(71-28-37-17-11-8-12-18-37)51(79-53(65)39-21-15-10-16-22-39)54(77-44)76-41-25-23-40(67-6)24-26-41/h8-26,42-44,46-51,54H,27-31H2,1-7H3,(H,57,63)/t42?,43-,44+,46-,47-,48+,49-,50+,51?,54-,56-/m1/s1 |
InChI Key |
RFXUVTJVHCWRBD-DMLFUYFDSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@H]1[C@@H](C(C[C@@](O1)(C(=O)OC)OC[C@H]2[C@@H]([C@@H](C([C@@H](O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)




![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
![5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid](/img/structure/B13706663.png)


![1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706681.png)

